Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate
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Overview
Description
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate is a complex organic compound with a molecular formula of C20H13ClN2O2S. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a cyano group, and a pyridinyl group, all connected through a sulfanyl linkage to a benzenecarboxylate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-3-cyano-2-pyridine. This intermediate is then reacted with thiophenol to introduce the sulfanyl group, followed by esterification with methyl benzoate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[4-(4-fluorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate
- Methyl 2-{[4-(4-bromophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate
- Methyl 2-{[4-(4-methylphenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate
Uniqueness
Methyl 2-{[4-(4-chlorophenyl)-3-cyano-2-pyridinyl]sulfanyl}benzenecarboxylate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring .
Properties
IUPAC Name |
methyl 2-[4-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S/c1-25-20(24)16-4-2-3-5-18(16)26-19-17(12-22)15(10-11-23-19)13-6-8-14(21)9-7-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAMBWZLTKQABU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=NC=CC(=C2C#N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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